molecular formula C16H29N3O3 B13177063 Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate CAS No. 1303890-65-4

Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate

Cat. No.: B13177063
CAS No.: 1303890-65-4
M. Wt: 311.42 g/mol
InChI Key: UHCAKLUONMKHOM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate: is a compound that belongs to the class of piperidine derivatives. It is known for its role as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry and drug development due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents like dichloromethane and reagents such as diisopropylethylamine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions:

    Substitution: Reagents like alkyl halides and conditions involving mild bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its role as a linker in PROTAC® development is crucial for creating bifunctional molecules that can target and degrade specific proteins .

Biology and Medicine: In biological and medicinal research, this compound is utilized for developing targeted therapies. It helps in the design of drugs that can selectively degrade disease-causing proteins, offering potential treatments for various conditions, including cancer and neurodegenerative diseases .

Industry: In the pharmaceutical industry, this compound is employed in drug discovery and development processes. Its unique properties make it valuable for creating new therapeutic agents with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate involves its role as a linker in PROTAC® molecules. These molecules work by binding to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . This process effectively reduces the levels of the target protein, providing a therapeutic effect.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate is unique due to its dual piperidine structure, which provides flexibility and stability in PROTAC® molecules. This structural feature enhances its ability to form effective ternary complexes, optimizing the degradation of target proteins .

Properties

CAS No.

1303890-65-4

Molecular Formula

C16H29N3O3

Molecular Weight

311.42 g/mol

IUPAC Name

tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-8-4-12(5-9-19)14(20)18-10-6-13(17)7-11-18/h12-13H,4-11,17H2,1-3H3

InChI Key

UHCAKLUONMKHOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N

Origin of Product

United States

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